6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Description
Scientific Research Applications
General Approach to Analyzing a Chemical Compound’s Applications
Identification of the Scientific Field
The first step is to identify the scientific fields where the compound could potentially have applications. This involves a literature review to understand the chemical properties and structure of the compound, which could suggest possible uses.
Summary of the Application
Once potential applications are identified, each application is summarized in detail. This includes the rationale behind using the compound in that particular field, its advantages over other compounds, and its potential impact on the field.
Methods of Application or Experimental Procedures
For each application, the experimental procedures are described in detail. This includes the preparation of the compound, the conditions under which it is used, the dosage, the control measures, and any other relevant technical details.
Results and Outcomes
Finally, the results and outcomes of using the compound are summarized. This includes any quantitative data, statistical analyses, and whether the compound met the objectives of its application.
The compound 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been researched for its potential applications in the medical field. One of the notable applications is in the design and synthesis of anti-tubercular agents. A study published in RSC Advances discusses the creation of derivatives of this compound that have shown significant activity against Mycobacterium tuberculosis H37Ra , with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These compounds were also evaluated for their cytotoxicity on human cells and were found to be non-toxic, making them suitable for further development .
properties
IUPAC Name |
6-methyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-9-19-15(10-18-11)17(22)20-5-3-13(4-6-20)24-14-7-12(2)23-16(21)8-14/h7-10,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGIJAISAWZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one |
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